molecular formula C25H28F3N3O6 B1677982 PQ1 Succinate CAS No. 955995-51-4

PQ1 Succinate

Cat. No.: B1677982
CAS No.: 955995-51-4
M. Wt: 523.5 g/mol
InChI Key: XFEIMRMBZQODRY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PQ1 Succinate involves multiple steps, starting with the preparation of the quinoline core. The key steps include:

    Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions involving the condensation of aniline derivatives with aldehydes, followed by cyclization.

    Introduction of Functional Groups: The methoxy, methyl, and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Diamine Side Chain: The diamine side chain is introduced via nucleophilic substitution reactions.

    Formation of the Succinic Acid Salt: The final step involves the formation of the succinic acid salt through a reaction with butanedioic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

PQ1 Succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

PQ1 Succinate has a wide range of scientific research applications:

Mechanism of Action

PQ1 Succinate exerts its effects by binding tightly to connexin 43, a protein that forms gap junctions. This binding enhances gap junctional intercellular communication (GJIC), which is crucial for maintaining cellular homeostasis and tissue function. In breast cancer cell lines, this compound induces a significant increase in GJIC and a decrease in cell growth, without affecting normal breast epithelial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high affinity for connexin 43 and its ability to selectively enhance gap junction communication in cancer cells without affecting normal cells. This selective action makes it a promising candidate for targeted cancer therapies .

Properties

IUPAC Name

butanedioic acid;N'-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O2.C4H6O4/c1-13-7-10-27-19-16(26-9-4-8-25)12-17(28-2)20(18(13)19)29-15-6-3-5-14(11-15)21(22,23)24;5-3(6)1-2-4(7)8/h3,5-7,10-12,26H,4,8-9,25H2,1-2H3;1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEIMRMBZQODRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C(C2=NC=C1)NCCCN)OC)OC3=CC=CC(=C3)C(F)(F)F.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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